molecular formula C10H16O2 B12651840 (2E,6Z)-Octa-2,6-dienyl acetate CAS No. 85554-65-0

(2E,6Z)-Octa-2,6-dienyl acetate

Cat. No.: B12651840
CAS No.: 85554-65-0
M. Wt: 168.23 g/mol
InChI Key: SEUIMDDDOLIIGD-ODYTWBPASA-N
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Description

(2E,6Z)-Octa-2,6-dienyl acetate is an organic compound belonging to the class of esters. It is characterized by its distinctive structure, which includes a conjugated diene system and an acetate functional group. This compound is known for its pleasant aroma and is often found in various natural sources, including essential oils and plant extracts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,6Z)-Octa-2,6-dienyl acetate typically involves the esterification of (2E,6Z)-Octa-2,6-dien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the alcohol and acetic anhydride are continuously fed into the reactor, and the ester is collected as the product. This process is efficient and allows for large-scale production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with ammonia can yield the corresponding amide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia in ethanol.

Major Products Formed:

    Oxidation: (2E,6Z)-Octa-2,6-dienal or (2E,6Z)-Octa-2,6-dienoic acid.

    Reduction: (2E,6Z)-Octa-2,6-dien-1-ol.

    Substitution: (2E,6Z)-Octa-2,6-dienamide.

Scientific Research Applications

(2E,6Z)-Octa-2,6-dienyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a natural remedy for certain ailments.

    Industry: It is used in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of perfumes, cosmetics, and food flavorings.

Mechanism of Action

The mechanism of action of (2E,6Z)-Octa-2,6-dienyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors in biological systems, modulating their activity and exerting therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • (2E,6Z)-Nona-2,6-dienyl acetate
  • (2E,6Z)-Deca-2,6-dienyl acetate
  • (2E,6Z)-Undeca-2,6-dienyl acetate

Comparison: (2E,6Z)-Octa-2,6-dienyl acetate is unique due to its specific chain length and the position of the double bonds. This structural uniqueness contributes to its distinct aroma and chemical reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and commercial purposes.

Properties

CAS No.

85554-65-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(2E,6Z)-octa-2,6-dienyl] acetate

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-4,7-8H,5-6,9H2,1-2H3/b4-3-,8-7+

InChI Key

SEUIMDDDOLIIGD-ODYTWBPASA-N

Isomeric SMILES

C/C=C\CC/C=C/COC(=O)C

Canonical SMILES

CC=CCCC=CCOC(=O)C

Origin of Product

United States

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